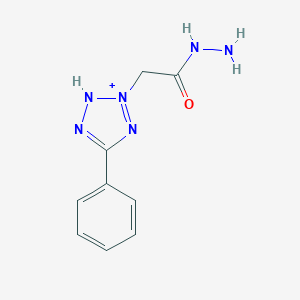![molecular formula C18H20Cl2N2O3S B417230 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B417230.png)
5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes chloro, methylsulfanyl, and piperidinylcarbonyl groups
Métodos De Preparación
The synthesis of 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. The synthetic route typically starts with the preparation of the isoindole core, followed by the introduction of the chloro and methylsulfanyl groups. The final step involves the addition of the piperidinylcarbonyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups play a crucial role in binding to these targets, while the piperidinylcarbonyl group enhances the compound’s stability and solubility .
Comparación Con Compuestos Similares
Similar compounds include:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in oxidation reactions.
5,6-Dichloro-2-methylbenzimidazole: Another compound with chloro groups, used in various chemical reactions.
The uniqueness of 5,6-dichloro-2-[4-(methylsulfanyl)-1-oxo-1-(piperidin-1-yl)butan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Propiedades
Fórmula molecular |
C18H20Cl2N2O3S |
|---|---|
Peso molecular |
415.3g/mol |
Nombre IUPAC |
5,6-dichloro-2-(4-methylsulfanyl-1-oxo-1-piperidin-1-ylbutan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-26-8-5-15(18(25)21-6-3-2-4-7-21)22-16(23)11-9-13(19)14(20)10-12(11)17(22)24/h9-10,15H,2-8H2,1H3 |
Clave InChI |
WRFQDQIWGURORS-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
SMILES canónico |
CSCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[([1,1'-Biphenyl]-4-yloxy)acetyl]carbohydrazonoyl}phenyl 3-bromobenzoate](/img/structure/B417149.png)
![2-[4-(Hexadecyloxy)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B417150.png)


![2-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B417161.png)

![N-[1-(hydrazinocarbonyl)-2-methylpropyl]benzenesulfonamide](/img/structure/B417164.png)
![4-Isopropenyl-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B417166.png)
![1-({[amino(imino)methyl]amino}sulfonyl)-4-[(anilinocarbothioyl)amino]benzene](/img/structure/B417168.png)

![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![2,5-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417172.png)


